molecular formula C13H13N3O4S B4228545 5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE

5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE

Cat. No.: B4228545
M. Wt: 307.33 g/mol
InChI Key: ASQKRGAMRDBMAD-UHFFFAOYSA-N
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Description

5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE is an organic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a nitrobenzyl thio group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using hydrogen peroxide as the oxidizing agent.

    Attachment of the Nitrobenzyl Thio Group: The nitrobenzyl thio group is attached via a nucleophilic substitution reaction, where 4-nitrobenzyl chloride reacts with the thiol group of the pyrimidinone core in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl groups through alkylation reactions using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-ethyl-6-oxo-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone.

    Reduction: Formation of 5-ethyl-6-hydroxy-2-[(4-aminobenzyl)thio]-4(3H)-pyrimidinone.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the dihydropyrimidine class, including 5-ethyl-6-hydroxy-2-[(4-nitrobenzyl)sulfanyl]-4(3H)-pyrimidinone, exhibit significant anticancer properties. Studies have shown that modifications to the structure can enhance potency against various cancer cell lines:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the growth of pancreatic (PACA2) and lung (A549) carcinoma cell lines, with IC50 values indicating moderate to strong cytotoxicity .
  • The presence of the nitro group is believed to contribute to enhanced selectivity for cancer cells over normal cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Dihydropyrimidines are also known for their antimicrobial activities. The specific functional groups present in this compound may enhance its efficacy against bacterial and fungal pathogens:

  • Compounds with similar structures have been reported to show significant antibacterial and antifungal activities, suggesting that this compound may share these properties .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of key enzymes involved in cancer metabolism:

  • Dihydrofolate reductase (DHFR) is a target for many anticancer drugs. Molecular modeling studies suggest that the ethyl substitution at position 5 could enhance the potency and selectivity of the compound against DHFR .

Molecular Mechanisms

The mechanisms by which this compound exerts its effects may involve:

  • Hydrophobic interactions with target proteins, enhancing binding affinity.
  • Electron-withdrawing effects from the nitro group, which can alter the electronic properties of the molecule and potentially increase its reactivity with biological targets .

Material Science Applications

The unique chemical properties of this compound make it suitable for applications beyond medicinal chemistry:

Drug Formulation

Due to its favorable solubility characteristics, this compound may be useful in drug formulation processes where enhanced bioavailability is desired.

Nanotechnology

Research into nanocarriers for drug delivery systems has identified dihydropyrimidine derivatives as promising candidates due to their ability to encapsulate hydrophobic drugs effectively.

Case Studies

StudyFocusFindings
El-Emam et al. (2022)Synthesis and characterizationReported successful synthesis and preliminary biological evaluation indicating cytotoxicity against cancer cell lines .
PMC Article (2007)DHFR inhibitionHighlighted structure–activity relationships showing the importance of substituents in enhancing selectivity for bacterial DHFR over human DHFR .
PMC Article (2022)Antioxidant propertiesInvestigated antioxidant activities alongside anticancer properties, suggesting broader therapeutic potential .

Mechanism of Action

The mechanism of action of 5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-6-hydroxy-2-[(4-aminobenzyl)thio]-4(3H)-pyrimidinone: Similar structure but with an amino group instead of a nitro group.

    5-methyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-ETHYL-6-HYDROXY-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-PYRIMIDINONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

5-Ethyl-6-hydroxy-2-[(4-nitrobenzyl)sulfanyl]-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core with ethyl and nitrobenzyl substituents, which may influence its biological interactions. The presence of the sulfanyl group is also significant as it can enhance the compound's reactivity and binding affinity to biological targets.

Antiviral Activity

Research indicates that derivatives of pyrimidinones, including those similar to this compound, exhibit promising activity against HIV. For instance, a related study demonstrated that certain 6-substituted pyrimidinones showed EC50 values ranging from 0.19 to 1.40 μM against wild-type HIV strains, suggesting strong antiviral potential . The mechanism primarily involves inhibition of reverse transcriptase (RT), a critical enzyme for viral replication.

Table 1: Antiviral Efficacy of Pyrimidinone Derivatives

Compound NameEC50 (μM)Resistance StrainReference
This compoundTBDTBDTBD
2-[(4-cyanophenylamino)carbonylmethylthio]-6-(2-chloro-6-fluorobenzyl)-5-ethylpyrimidin-4(3H)-one0.19±0.005E138K (1.05±0.24)
Various 6-substituted pyrimidinones1.40 - 0.19Wild-type

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. A study on related compounds indicated that thiadiazino and thiazoloquinoxaline hybrids demonstrated effective inhibition against DNA gyrase, an essential enzyme for bacterial DNA replication . While specific data on the tested compound is limited, the structural similarities imply a likelihood of similar activity.

Case Studies

  • In Vitro Studies : In vitro evaluations have shown that various pyrimidinone derivatives can inhibit HIV replication effectively. For example, compounds with similar structural motifs were tested in MT-4 cells, revealing moderate to high antiviral activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to viral targets, supporting their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These studies suggest that modifications in the substituents can significantly alter binding efficacy and selectivity .

Properties

IUPAC Name

5-ethyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-2-10-11(17)14-13(15-12(10)18)21-7-8-3-5-9(6-4-8)16(19)20/h3-6H,2,7H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQKRGAMRDBMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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